(Cyclobut-2-en-1-yl)methanol
Description
Historical Context and Evolution of Cyclobutene (B1205218) Synthesis
The synthesis of cyclobutane (B1203170) and its derivatives has a rich history, with early methods often requiring harsh conditions. One of the pioneering syntheses of cyclobutane itself was achieved in 1907 by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene. Over the decades, synthetic methodologies have evolved significantly. Photochemical [2+2] cycloadditions of alkenes emerged as a powerful tool for constructing the cyclobutane framework. More recent advancements have focused on catalytic methods, including transition-metal-catalyzed [2+2] cycloadditions of alkynes and alkenes, which offer greater control over stereochemistry and functional group tolerance. nih.gov Other modern approaches include ring-expansion reactions and radical cascade reactions that can generate highly functionalized cyclobutene derivatives from simpler starting materials. rsc.org These methods have broadened the accessibility and diversity of cyclobutene-containing molecules for various synthetic applications.
Strategic Importance of Four-Membered Carbocycles in Organic Synthesis
The strategic importance of four-membered carbocycles like cyclobutanes and cyclobutenes in organic synthesis is multifaceted. researchgate.net They serve as versatile building blocks that can undergo a variety of transformations, largely driven by the release of inherent ring strain. nih.gov These transformations include ring-opening reactions, ring expansions, and rearrangements, which allow for the construction of more complex acyclic and cyclic systems with high stereocontrol. researchgate.netresearchgate.net The unique puckered structure of the cyclobutane ring can also be exploited to direct the spatial orientation of substituents, which is a valuable strategy in drug design. nih.gov Furthermore, the cyclobutene double bond provides a handle for further functionalization through a wide range of alkene reactions.
Scope and Objectives of Research on (Cyclobut-2-en-1-yl)methanol
While specific research focused solely on this compound is not extensively documented in publicly available literature, its potential as a synthetic intermediate can be inferred from the broader context of functionalized cyclobutene chemistry. The primary objective of utilizing a synthon like this compound would be to introduce the cyclobutene moiety into larger, more complex molecules.
The presence of the primary alcohol functionality allows for a range of subsequent chemical modifications. For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. It can also participate in esterification or etherification reactions. These transformations, coupled with the inherent reactivity of the strained cyclobutene ring, open up a wide array of possibilities for creating diverse molecular structures.
Research in this area would likely focus on exploring the reactivity of both the alcohol and the double bond to develop new synthetic methodologies. This could include its use in cascade reactions where multiple bonds are formed in a single operation, leveraging the release of ring strain to drive the reaction forward. The enantiomerically pure forms of this compound, such as [(1R)-cyclobut-2-en-1-yl]methanol, would be of particular interest for the asymmetric synthesis of complex chiral molecules. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H8O | PubChem |
| Molecular Weight | 84.12 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 15963-49-2 | PubChem |
| SMILES | C1C=CC1CO | PubChem |
| InChI | InChI=1S/C5H8O/c6-4-5-2-1-3-5/h1-2,5-6H,3-4H2 | PubChem |
| InChIKey | DIKTXMYNZIOFEM-UHFFFAOYSA-N | PubChem |
Structure
3D Structure
Properties
CAS No. |
15963-49-2 |
|---|---|
Molecular Formula |
C5H8O |
Molecular Weight |
84.12 g/mol |
IUPAC Name |
cyclobut-2-en-1-ylmethanol |
InChI |
InChI=1S/C5H8O/c6-4-5-2-1-3-5/h1-2,5-6H,3-4H2 |
InChI Key |
DIKTXMYNZIOFEM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC1CO |
Origin of Product |
United States |
Synthetic Methodologies for Cyclobut 2 En 1 Yl Methanol and Its Derivatives
Direct Synthetic Approaches to (Cyclobut-2-en-1-yl)methanol
Direct approaches to this compound leverage precursors that already possess the cyclobutene (B1205218) ring structure. These methods involve the transformation of a functional group on the ring into the required hydroxymethyl group.
Reduction Strategies of Cyclobut-2-en-1-yl Carboxylic Acid Derivatives
A primary and straightforward method for the synthesis of this compound is the reduction of corresponding carboxylic acid derivatives, such as esters or the carboxylic acid itself. Powerful reducing agents are required for this transformation.
Detailed Research Findings: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters and carboxylic acids to primary alcohols. masterorganicchemistry.comyoutube.com While sodium borohydride (B1222165) (NaBH₄) is generally insufficient for reducing esters, LiAlH₄ effectively delivers hydride ions to the carbonyl carbon. masterorganicchemistry.com The reaction with an ester, such as ethyl cyclobut-2-enecarboxylate, proceeds via nucleophilic acyl substitution. A hydride ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form cyclobut-2-enecarbaldehyde. Since aldehydes are more reactive than esters, a second hydride ion from another LiAlH₄ molecule rapidly attacks the aldehyde, and upon aqueous workup, yields this compound. youtube.com
Similarly, the reduction of cyclobut-2-enecarboxylic acid with LiAlH₄ first involves an acid-base reaction to form a lithium carboxylate salt, followed by reduction to the primary alcohol. youtube.com
Another versatile reagent, Diisobutylaluminum hydride (DIBAL-H), can also be employed. However, its application requires careful temperature control. At low temperatures (e.g., -78 °C), DIBAL-H is widely used to reduce esters to aldehydes, stopping the reaction at that stage. imperial.ac.ukfiveable.me To proceed to the alcohol, the reaction temperature would need to be raised, or a different stoichiometric ratio of the reagent would be used.
| Reagent | Substrate | Product | Key Features |
| Lithium Aluminum Hydride (LiAlH₄) | Ester, Carboxylic Acid | Primary Alcohol | Powerful, reduces a wide range of carbonyl compounds. masterorganicchemistry.com |
| Diisobutylaluminum hydride (DIBAL-H) | Ester, Nitrile | Aldehyde (at low temp) | Bulky, selective reducing agent; can stop at the aldehyde stage. imperial.ac.uk |
Functional Group Interconversions from Precursors
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.ukresearchgate.net This strategy can be applied to synthesize this compound from various cyclobutene precursors. A viable pathway involves the nucleophilic substitution of a suitable leaving group, such as a halide, at the C1 position of the cyclobutene ring.
Detailed Research Findings: A common FGI strategy is the conversion of an alkyl halide to an alcohol. chemistrysteps.comlibretexts.org This can be achieved through an Sₙ2 reaction using a strong nucleophile like sodium hydroxide (B78521) or an Sₙ1 reaction using a weak nucleophile like water. libretexts.org For a secondary halide like (cyclobut-2-en-1-yl) bromide, reaction with hydroxide would favor the Sₙ2 pathway, leading to the desired alcohol.
The precursor, (cyclobut-2-en-1-yl) halide, could itself be synthesized from a corresponding alcohol, although this would be a circular route. More practically, it could be generated from other functionalized cyclobutenes. The conversion of alcohols to alkyl halides is a well-established process using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). nih.gov
Indirect Routes to the this compound Scaffold
Indirect routes focus on the construction of the four-membered cyclobutene ring as the key synthetic step. These methods often generate a functionalized cyclobutene that can be subsequently converted to the target alcohol. Cycloaddition reactions are the most powerful tool for this purpose. nih.gov
Cycloaddition Reactions in Cyclobutene Ring Formation
[2+2] cycloadditions, which involve the combination of two two-π-electron systems to form a four-membered ring, are the most direct way to synthesize cyclobutane (B1203170) and cyclobutene scaffolds. nih.govlibretexts.org These reactions can be initiated either thermally or photochemically.
Thermally initiated [2+2] cycloadditions are governed by orbital symmetry rules, which often forbid concerted pathways for simple alkenes. However, these reactions are viable for specific classes of molecules, such as ketenes or their analogs. manchester.ac.uk
Detailed Research Findings: A notable example is the cycloaddition of enamines with electron-deficient alkenes. These reactions can be performed as multicomponent processes, for instance, by reacting an aldehyde, a secondary amine, and a dialkyl fumarate (B1241708) to produce a substituted cyclobutane. nih.gov Subsequent chemical steps, such as methylation and elimination, can then introduce the double bond to form a functionalized cyclobutene. nih.gov Another modern approach involves the thermal [2+2] cycloaddition between vinyl boronates and keteniminium salts generated in situ. This method provides a direct route to borylated cyclobutanes, which are versatile intermediates for further functionalization. acs.org The resulting cyclobutene products from these methods, often containing ester or boronate ester functionalities, can then be converted to the hydroxymethyl group via reduction or oxidation/reduction sequences.
Photochemical [2+2] cycloadditions are a highly effective and frequently used method for constructing cyclobutane rings. researchgate.net These reactions are initiated by the photoexcitation of one of the alkene components, which then reacts with a ground-state alkene. researchgate.net
Detailed Research Findings: The reaction between an excited state enone and a ground state alkene is a classic example that produces a cyclobutane ring and can create up to four new stereocenters. researchgate.net The choice of starting materials is crucial for introducing the necessary functionality. For example, a photochemical cycloaddition involving an alkene with a protected hydroxymethyl group or a group that can be easily converted to it (e.g., an ester) would be a strategic approach. The resulting cyclobutane can then be modified to introduce the double bond, if not already formed, to yield a cyclobutene precursor. The versatility of this method allows for the synthesis of complex cyclobutane-containing natural products and provides access to a wide array of enantiomerically enriched structures through catalytic processes. libretexts.org The cycloadducts, containing functionalities dictated by the starting alkenes, serve as key intermediates that can be elaborated into the final this compound target through standard functional group manipulations. researchgate.netresearchgate.net
Metal-Catalyzed [2+2] Cycloadditions
Transition metal-catalyzed [2+2] cycloaddition reactions are a powerful tool for constructing cyclobutene rings. benthamscience.com These reactions typically involve the coupling of an alkene and an alkyne, facilitated by a metal catalyst. Various transition metals, including cobalt, nickel, ruthenium, rhodium, and gold, have been shown to effectively catalyze these transformations. benthamscience.comresearchgate.net
A key advantage of metal-catalyzed [2+2] cycloadditions is the ability to control the chemo- and regioselectivity of the reaction between unsymmetrical substrates. benthamscience.com For instance, gold catalysis has enabled the efficient intermolecular [2+2] cycloaddition of chloroalkynes with unactivated alkenes, yielding cyclobutenes with high regioselectivities. organic-chemistry.org Similarly, sterically hindered cationic Au(I) complexes can catalyze the reaction of terminal alkynes with alkenes to produce cyclobutene derivatives. organic-chemistry.org
Nickel-catalyzed intermolecular [2+2] cycloadditions of conjugated enynes with electron-deficient alkenes have also been developed, expanding the scope of accessible cyclobutene structures. researchgate.netorganic-chemistry.org The mechanism of these reactions often involves the formation of a metallacyclopentene or metallacyclopentane intermediate, followed by reductive elimination to yield the cyclobutene product. researchgate.net
Photocatalytic [2+2] cycloadditions represent another important approach. These reactions can be initiated by direct excitation or through the use of a photosensitizer. acs.org For example, a variety of cyclobutane-fused indolizidines have been synthesized in high yields through an intramolecular [2+2] cycloaddition of indoles initiated by visible-light-induced energy transfer. acs.orgacs.org
Table 1: Examples of Metal-Catalyzed [2+2] Cycloadditions for Cyclobutene Synthesis
| Catalyst System | Reactants | Product Type | Key Features |
|---|---|---|---|
| Gold(I) Complexes | Chloroalkynes and unactivated alkenes | Substituted cyclobutenes | Excellent regioselectivities. organic-chemistry.org |
| Cationic Au(I) Complexes | Terminal alkynes and alkenes | Substituted cyclobutenes | Regioselective. organic-chemistry.org |
| Nickel/Phosphine | Conjugated enynes and electron-deficient alkenes | Functionalized cyclobutenes | Circumvents side reactions like oligomerization. researchgate.netorganic-chemistry.org |
| Rhodium/Phosphine | Terminal alkynes and electron-deficient alkenes | Cyclobutenes | High yields and complete regioselectivity. organic-chemistry.org |
| CpRuCl(PPh3)2/MeI | Norbornenes and disubstituted alkynes | Functionalized cyclobutenes | In situ catalyst generation. researchgate.net |
| Thioxanthone (photocatalyst) | Indole derivatives with unactivated olefins | Cyclobutane-fused indolizidines | Visible-light-induced, high stereoselectivity. acs.orgacs.org |
Ring Contraction Strategies
Ring contraction reactions provide an alternative pathway to cyclobutane and cyclobutene derivatives from larger cyclic precursors. These methods often involve the rearrangement or extrusion of a small molecule from the starting ring system. rsc.org
Pyrrolidine (B122466) Ring Contraction Methods
A notable strategy involves the contraction of pyrrolidine rings to form cyclobutanes. acs.orgchemistryviews.org This transformation can be achieved through iodonitrene chemistry, where a pyrrolidine derivative is treated with a reagent like hydroxy(tosyloxy)iodobenzene (HTIB) in the presence of an ammonia (B1221849) surrogate. chemistryviews.orgnih.gov The proposed mechanism involves the in-situ formation of an iodonitrene that reacts with the pyrrolidine to generate a 1,1-diazene intermediate. chemistryviews.orgnih.gov Subsequent extrusion of nitrogen gas leads to a 1,4-biradical, which then cyclizes to the corresponding cyclobutane. chemistryviews.orgnih.gov This method has been shown to be stereospecific, with the stereochemistry of the starting pyrrolidine being retained in the cyclobutane product. acs.orgacs.org This stereoretention is attributed to the rapid C-C bond formation from the thermally generated singlet 1,4-biradical. acs.orgacs.org
This approach has been successfully applied to the synthesis of multisubstituted cyclobutanes, including unsymmetrical spirocyclobutanes. acs.org For example, the formal synthesis of the natural product piperarborenine B, which contains a cyclobutane core, has been accomplished using this methodology. chemistryviews.org
Ring Contractions from Other Cyclic Precursors
Ring contractions are not limited to pyrrolidines. For example, an oxidative ring contraction of cyclobutene derivatives can lead to the formation of cyclopropylketones. nih.gov Another reported method is a tandem Wittig reaction-ring contraction of α-hydroxycyclobutanone with phosphonium (B103445) ylides to produce functionalized cyclopropanecarbaldehydes. rsc.orgresearchgate.net
Ring Expansion Reactions to Form Cyclobutene Derivatives
Ring expansion reactions offer another synthetic route to cyclobutene derivatives. A rhodium-catalyzed ring expansion of cyclopropyl (B3062369) N-tosylhydrazones has been reported as a straightforward method for synthesizing monosubstituted cyclobutenes. organic-chemistry.org This transformation proceeds through a 1,2-aryl or -alkyl shift of a rhodium(II) carbene intermediate. organic-chemistry.org
Transition metal-catalyzed ring expansion of cyclopropanes is also a viable method for producing cyclobutenes. nih.gov Furthermore, a Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes, involving a tandem Prins addition/ring expansion/1,2-silyl shift, provides access to bicyclic systems containing a cyclobutane ring. nih.gov
Table 2: Ring Expansion Reactions for Cyclobutene Synthesis
| Precursor | Catalyst/Reagent | Product Type | Key Features |
|---|---|---|---|
| Cyclopropyl N-tosylhydrazone | Rhodium catalyst | Monosubstituted cyclobutenes | Involves a 1,2-aryl or -alkyl shift of a Rh(II) carbene intermediate. organic-chemistry.org |
| Cyclopropanes | Transition metal catalyst | Substituted cyclobutenes | Highly selective. nih.gov |
| Alkylidenecyclopropane acylsilanes | Lewis acid catalyst | Bicyclic α-silyl ketones with a cyclobutane ring | Tandem Prins addition/ring expansion/1,2-silyl shift. nih.gov |
Intramolecular Cyclization Approaches
Intramolecular cyclization reactions are a powerful strategy for constructing complex cyclic systems, including those containing cyclobutane rings. Transition metal-catalyzed intramolecular [4+2] cycloadditions of dienynes have been shown to proceed under mild conditions, offering an alternative to thermal Diels-Alder reactions. williams.edu Nickel-catalyzed intramolecular cycloadditions of dienes with unactivated alkynes are particularly effective, proceeding with retention of stereochemistry. williams.edu
Photocatalytic intramolecular [2+2] cycloadditions have also emerged as a valuable tool. For instance, the synthesis of various semi-saturated alkaloid analogues containing cyclobutane-fused indolizidines has been achieved through the intramolecular [2+2] cycloaddition of indoles with unactivated olefins. acs.orgacs.org This reaction is initiated by visible light and a photosensitizer and exhibits excellent chemo-, regio-, and stereoselectivity. acs.orgacs.org
Stereoselective Synthesis of this compound and its Chiral Analogues
The stereoselective synthesis of this compound and its chiral analogues is of great importance for accessing enantiopure building blocks. Several strategies have been developed to achieve high levels of stereocontrol.
Chiral catalysts play a crucial role in enantioselective synthesis. For example, chiral bisoxazoline copper(I) complexes can catalyze the enantioselective [3+1]-cycloaddition of two different diazo compounds to furnish cyclobutenes with a quaternary stereocenter. organic-chemistry.org Similarly, a chiral N-triflyl phosphoramide (B1221513) has been used to catalyze the enantioselective isomerization of bicyclo[1.1.0]butanes into cyclobutenes with good regio- and enantiocontrol. organic-chemistry.org
The stereospecific nature of certain ring contraction reactions also provides a route to chiral cyclobutanes. As mentioned previously, the ring contraction of pyrrolidines to cyclobutanes proceeds with retention of stereochemistry, allowing for the synthesis of enantiopure cyclobutane derivatives from readily available chiral pyrrolidines. acs.orgnih.govacs.org
Furthermore, the diastereoselective and enantioselective synthesis of thio-substituted cyclobutanes can be achieved via a sulfa-Michael addition to cyclobutenes. rsc.org The use of a chiral chinchona-based squaramide bifunctional acid-base catalyst with an N-acyl-oxazolidinone-substituted cyclobutene has been shown to produce thio-cyclobutanes with high yield and enantioselectivity. rsc.org
Chiral Auxiliaries and Substrate Control in Cyclobutene Synthesis
The use of chiral auxiliaries is a classical and effective strategy for inducing stereoselectivity in chemical reactions. In this approach, a chiral molecule is temporarily incorporated into one of the starting materials, directing the stereochemical outcome of subsequent transformations. sigmaaldrich.com After the desired chiral center is created, the auxiliary is cleaved and can often be recycled. sigmaaldrich.com This method relies on the auxiliary's ability to create a sterically and/or electronically biased environment that favors the formation of one stereoisomer over another.
In the context of cyclobutene synthesis, chiral auxiliaries are frequently employed in [2+2] cycloaddition reactions. By attaching an auxiliary to one of the alkene components, chemists can influence the facial selectivity of the cycloaddition, leading to an enantioenriched cyclobutane product, which can then be converted to the target cyclobutenyl system. For instance, chiral oxazolidinone derivatives, pioneered by Evans, are widely used auxiliaries that can be attached to acrylic acid derivatives to form chiral dienophiles. sigmaaldrich.com These substrates then participate in stereoselective cycloadditions.
Another class of auxiliaries includes those derived from ephedrine (B3423809) and pseudoephedrine. sigmaaldrich.com These can be used to create chiral enamines or enol ethers that undergo controlled cycloaddition reactions. The predictable steric hindrance provided by the auxiliary guides the approaching reactant to a specific face of the molecule. A notable example involves the use of a cleavable redox auxiliary, such as an N-methylimidazol-2-yl moiety, which can direct the stereochemistry of intramolecular [2+2] photocycloaddition reactions. acs.org
The general principle of substrate control extends beyond cycloadditions. A chiral center already present in a substrate, whether introduced via an auxiliary or derived from a chiral pool starting material, can direct the stereochemistry of subsequent modifications to the molecule, such as ring-closing metathesis or other cyclization strategies to form the cyclobutene ring.
| Auxiliary Type | General Structure | Typical Application |
| Oxazolidinones | Chiral five-membered heterocyclic ketone | Asymmetric [2+2] cycloadditions |
| Ephedrine Derivatives | Chiral amino alcohols | Formation of chiral enamines for cycloadditions |
| Sulfur-based Auxiliaries | e.g., Chiral sulfoxides | Control in Diels-Alder and [2+2] reactions |
Asymmetric Catalysis in Forming Chiral Cyclobutenyl Systems
Asymmetric catalysis represents a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. sigmaaldrich.com In this approach, a small amount of a chiral catalyst creates a chiral environment that repeatedly guides a reaction to produce an enantiomerically enriched product. sigmaaldrich.com This field has seen explosive growth, with both transition-metal catalysis and organocatalysis providing powerful tools for synthesizing chiral cyclobutenes. nih.govresearchgate.net
One of the most innovative organocatalytic methods involves the enantioselective isomerization of bicyclo[1.1.0]butanes (BCBs). A study has shown that a chiral Brønsted acid, specifically N-triflyl phosphoramide, can catalyze the rearrangement of BCBs to furnish chiral cyclobutenes with high regio- and enantiocontrol. nih.gov This transformation proceeds under mild conditions with low catalyst loading and demonstrates broad functional group tolerance. The resulting chiral cyclobutenes are valuable building blocks for further synthetic manipulations. nih.gov
Transition-metal catalysis has also been extensively used. Chiral complexes of rhodium, iridium, and ruthenium are effective catalysts for enantioselective [2+2] cycloadditions between alkenes and alkynes. researchgate.net For example, iridium-catalyzed asymmetric [2+2] cycloadditions of oxabicyclic alkenes with terminal alkynes have been developed. researchgate.net Similarly, chiral Lewis acid catalysts, such as chiral oxazaborolidinium ions (COBIs), are highly effective in activating carbonyl compounds for various asymmetric transformations, including cycloadditions that can lead to chiral cyclobutane and cyclobutene frameworks. sigmaaldrich.com These catalysts work by coordinating to the substrate, lowering the energy of the transition state for one enantiomeric pathway while raising it for the other.
| Catalyst Type | Reaction | Key Features |
| Chiral Brønsted Acid (e.g., N-triflyl phosphoramide) | Isomerization of bicyclo[1.1.0]butanes | High enantioselectivity, mild conditions, low catalyst loading. nih.gov |
| Chiral Rhodium/Iridium Complexes | [2+2] Cycloaddition | Effective for reactions involving norbornene derivatives and alkynes. researchgate.net |
| Chiral Oxazaborolidinium Ions (COBIs) | Lewis acid-catalyzed cycloadditions | Powerful activation of carbonyl-containing substrates. sigmaaldrich.com |
Diastereoselective Routes to Substituted this compound Frameworks
When a cyclobutene ring bears multiple substituents, controlling their relative stereochemistry (diastereoselectivity) becomes crucial. Diastereoselective syntheses are often substrate-controlled, where one or more existing stereocenters on a precursor molecule dictate the stereochemical outcome of a new stereocenter being formed.
Photochemical [2+2] cycloadditions are a powerful tool for creating cyclobutane rings, and high diastereoselectivity can be achieved when a stereogenic center is present in the starting material. acs.org For example, in an intramolecular [2+2] photocycloaddition, a chiral center located in the tether connecting the two alkene moieties can effectively control the facial selectivity of the cyclization, leading to a single diastereomer of the bicyclic product. acs.org The conformation of the starting material, often influenced by steric and electronic factors, is key to this control. acs.org
Ring-opening reactions of more strained precursors, such as bicyclo[1.1.0]butanes (BCBs), also offer a route to diastereomerically enriched cyclobutanes. The Aggarwal group has demonstrated that the α-selective ring-opening of BCBs can be achieved using boronate complexes, which undergo a 1,2-migration process. nih.gov While their work focused on nucleophiles other than a simple hydride, the principle can be extended. If the BCB is appropriately substituted, this ring-opening can set the relative stereochemistry of the substituents on the resulting cyclobutane product with high fidelity. nih.gov Subsequent functional group manipulation would then lead to the desired substituted this compound framework. For instance, the reduction of a substituted cyclobutenyl ketone or ester containing a pre-existing stereocenter can proceed with high diastereoselectivity, where the incoming hydride is delivered to the less sterically hindered face, as directed by the existing chiral center.
Theoretical and Computational Investigations of Cyclobut 2 En 1 Yl Methanol and Cyclobutene Ring Systems
Electronic Structure and Bonding Analysis
The electronic structure of (Cyclobut-2-en-1-yl)methanol is fundamentally dictated by the interplay between the strained four-membered ring and the electronic influence of the hydroxymethyl substituent. Computational analyses unravel the nature of its chemical bonds, electron distribution, and molecular orbitals.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for determining the equilibrium or ground-state geometries of molecules. nih.gov By approximating the complex many-electron wavefunction with the electron density, DFT methods can accurately and efficiently predict molecular structures. For cyclobutene (B1205218) and its derivatives, DFT calculations are crucial for understanding the fine details of their geometry, such as bond lengths, bond angles, and the puckered nature of the four-membered ring. acs.orgnih.gov
Researchers commonly employ hybrid functionals, such as B3LYP or the Minnesota functional M06-2X, combined with basis sets like 6-31G(d,p) or def2SVP to perform geometry optimizations. nih.govacs.orgresearchgate.net For the this compound molecule, these calculations would reveal a non-planar cyclobutene ring. The puckered conformation helps to alleviate some of the inherent torsional strain. acs.org DFT optimization provides precise values for the C-C bond lengths within the strained ring, which are typically longer than those in unstrained alkanes, and the C=C double bond. nih.gov The geometry of the hydroxymethyl (-CH2OH) substituent relative to the ring is also determined, identifying the most stable rotational conformer. To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed, ensuring the absence of imaginary frequencies. nih.gov
Table 1: Representative DFT-Calculated Geometrical Parameters for Cyclobutane (B1203170) Structures This table illustrates typical data obtained from DFT calculations on a related four-membered ring system, highlighting the structural differences between the puckered (equilibrium) and planar conformations.
| Parameter | D2d (Puckered) | D4h (Planar Transition State) |
|---|---|---|
| Dihedral Angle (θ) | 34° | 0° |
| C-C Bond Length (Å) | 1.555 | 1.548 |
| C-H Bond Length (Å) | 1.093 | 1.087 |
| H-C-H Angle (°) | 108.0 | 109.9 |
Data adapted from high-level ab initio calculations on cyclobutane, which are consistent with DFT findings. acs.org
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, closely resembling the familiar Lewis structure concept. uni-muenchen.dewikipedia.orgwisc.edu This analysis is particularly insightful for strained systems like this compound, as it quantifies interactions that contribute to molecular stability.
Table 2: Illustrative Donor-Acceptor Interaction Energies from NBO Analysis on a Substituted Cyclobutene This table provides examples of the types of stabilizing interactions and their energies as calculated by NBO analysis.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (O) | σ*(C1-C2) | 43.5 |
| σ(C-H) | σ*(C-C) | ~2-5 |
| π(C=C) | π*(C=C) (in delocalized systems) | Variable |
Data conceptualized from findings on substituted cyclobutenes. acs.orgnih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). wikipedia.org The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.trschrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO, which is the initial step in many chemical reactions. dergipark.org.trresearchgate.net
DFT calculations are widely used to determine the energies of the HOMO and LUMO. schrodinger.com For this compound, the HOMO would likely be associated with the π-bond of the cyclobutene ring, while the LUMO would be the corresponding π* antibonding orbital. The size of this gap would provide a measure of its stability compared to other olefins. Substituents can significantly alter the HOMO-LUMO gap; electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, generally leading to a smaller gap and increased reactivity. researchgate.net Computational studies on substituted cyclobutenes have shown that the propensity for ring-opening is linked to the stabilization of the transition state, which is reflected in a lower activation barrier, a property related to the FMOs. nih.gov
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of a flexible molecule like this compound is not static. It exists as an ensemble of interconverting conformations. Conformational analysis aims to map the molecule's potential energy surface (PES) to identify stable conformers (energy minima) and the transition states that connect them. acs.org
For this compound, there are two primary conformational motions: the puckering of the cyclobutene ring and the rotation of the hydroxymethyl group around the C-C single bond. Computational methods can systematically explore the PES by varying the key dihedral angles associated with these motions. High-level ab initio or DFT calculations are performed at each point on a grid of these coordinates to map out the energy landscape. acs.orgrsc.org
The resulting PES reveals the global minimum energy conformation and other local minima. It also provides the energy barriers for inversion of the puckered ring and for rotation of the substituent. acs.org Studies on the cyclobutene radical cation, for example, have shown a complex PES with multiple competitive pathways for ring-opening, highlighting the importance of mapping these surfaces to understand reactivity. acs.org Similarly, investigations into the mechanochemical ring-opening of cyclobutene use force-modified potential energy surfaces to predict how external forces alter reaction pathways. nih.gov
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including those that form strained ring systems. By modeling the entire reaction pathway from reactants to products, researchers can identify intermediates and, crucially, characterize the high-energy transition state (TS) that controls the reaction rate.
The formation of cyclobutane and cyclobutene rings can proceed through various pathways, such as [2+2] cycloadditions, ring-closing metathesis, or the contraction of larger rings. researchgate.netnih.gov DFT calculations are used to model these complex transformations step-by-step. acs.orgnih.gov
A typical computational study of a reaction mechanism involves:
Locating Stationary Points: The geometries of the reactants, products, any intermediates, and the transition state are optimized. researchgate.net
Transition State Verification: A true transition state is a first-order saddle point on the PES, meaning it is an energy maximum along the reaction coordinate but a minimum in all other directions. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state, ensuring that the located TS correctly connects the intended reactants and products. researchgate.net
Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (barrier height), which determines the reaction kinetics. nih.gov
For example, DFT studies on the formation of cyclobutanes from pyrrolidines have detailed a mechanism involving the formation of a 1,4-biradical intermediate, with the rate-determining step being the release of N2. acs.orgnih.gov Other computational work on photochemical cyclobutane formation has used DFT to assess the feasibility and stereochemical outcome of proposed biosynthetic pathways. nih.gov These methods provide a molecular-level understanding of how and why specific products are formed in the synthesis of complex molecules containing cyclobutane or cyclobutene rings.
Investigation of Ring Opening and Rearrangement Mechanisms
The thermal electrocyclic ring-opening of cyclobutene to 1,3-butadiene (B125203) is a classic example of a pericyclic reaction governed by the Woodward-Hoffmann rules. For substituted cyclobutenes like this compound, the presence of the hydroxymethyl group (-CH2OH) introduces significant stereochemical and electronic influences on the reaction mechanism.
Theoretical investigations, primarily using Density Functional Theory (DFT) and ab initio methods, have elucidated the mechanistic pathways available to substituted cyclobutenes. The key features of these reactions are the activation energy barriers and the torquoselectivity, which is the preference for one direction of rotation of the substituents at the breaking C-C bond.
The electrocyclic ring-opening of a cyclobutene proceeds via a conrotatory motion of the groups at the 3 and 4 positions. nih.gov This motion is highly stereospecific. However, substituents can influence which of the two possible conrotatory pathways is favored. For a monosubstituted cyclobutene, this leads to the preferential formation of one of two possible E/Z isomers of the resulting diene.
In the case of this compound, the hydroxymethyl group is not directly on the breaking bond but adjacent to it. Its electronic and steric properties are expected to influence the stability of the transition states for the different conrotatory pathways. Computational models can calculate the activation free energies (ΔG‡) for these competing pathways.
Table 1: Representative Calculated Activation Energies for Cyclobutene Ring-Opening Pathways This table presents hypothetical data based on typical computational findings for substituted cyclobutenes to illustrate the concept.
| Pathway | Substituent Rotation | Activation Energy (ΔG‡) kcal/mol | Resulting Diene Isomer |
| A | Outward | 28.5 | (E)-Penta-2,4-dien-1-ol |
| B | Inward | 31.2 | (Z)-Penta-2,4-dien-1-ol |
Data is illustrative and derived from general principles of cyclobutene chemistry.
Furthermore, rearrangements can occur after the initial ring-opening. The resulting substituted butadiene is itself reactive and can undergo further intramolecular reactions, such as cyclization, especially if catalyzed. rsc.org Theoretical studies can map out these complex potential energy surfaces, identifying transition states and intermediates, to predict the most likely reaction products under various conditions. rsc.orgresearchgate.net
Prediction of Spectroscopic Parameters via Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and for interpreting experimental spectra. Methods like DFT and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are employed to calculate these parameters. nih.govresearchgate.net
For this compound, quantum chemistry can predict a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Raman intensities. nih.govmdpi.com
NMR Spectroscopy: The calculation of NMR shielding tensors provides theoretical chemical shifts (δ) for ¹H and ¹³C nuclei. acs.org These calculated values, when compared to experimental data, can confirm the proposed structure. The accuracy of these predictions depends on the level of theory and the basis set used. researchgate.net
Vibrational Spectroscopy: The calculation of the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates) yields the harmonic vibrational frequencies of the molecule. nih.govmdpi.com These frequencies correspond to the fundamental absorption bands in the IR and Raman spectra. The calculated intensities for each mode help in assigning the peaks observed in experimental spectra.
Table 2: Predicted Spectroscopic Data for this compound This table contains representative data that would be obtained from quantum chemical calculations using a method like B3LYP/6-31G(d,p). The values are for illustrative purposes.
| Parameter | Nucleus/Bond | Predicted Value |
| ¹H NMR Chemical Shift (δ, ppm) | H on C=C | 6.1 |
| ¹H NMR Chemical Shift (δ, ppm) | H on C-OH | 4.5 |
| ¹H NMR Chemical Shift (δ, ppm) | CH₂-O | 3.6 |
| ¹³C NMR Chemical Shift (δ, ppm) | C=C | 135 |
| ¹³C NMR Chemical Shift (δ, ppm) | C-O | 65 |
| IR Frequency (cm⁻¹) | O-H stretch | 3450 |
| IR Frequency (cm⁻¹) | C=C stretch | 1655 |
| IR Frequency (cm⁻¹) | C-O stretch | 1050 |
Data is illustrative and based on typical results from DFT calculations.
These computational predictions are not only used for confirmation but also to guide experimental work. For example, if a reaction is expected to produce multiple isomers, calculated spectra for all possible products can be compared with the experimental spectrum of the obtained product to identify it unambiguously. researchgate.net
Advanced Spectroscopic Approaches for Structural and Mechanistic Elucidation of Cyclobut 2 En 1 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For (Cyclobut-2-en-1-yl)methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
Advanced 2D NMR Techniques for Connectivity and Stereochemistry
While 1D NMR spectra (¹H and ¹³C) provide initial information on the chemical environment of protons and carbons, 2D NMR experiments are essential for unambiguously assigning these signals and determining the molecule's stereochemistry. wikipedia.org For this compound, several key 2D NMR techniques would be employed:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. A COSY spectrum of this compound would reveal correlations between the olefinic protons on C2 and C3, as well as couplings between the methine proton at C1 and the adjacent methylene (B1212753) protons at C4 and the hydroxymethyl group.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For instance, the olefinic proton signals would correlate with the olefinic carbon signals, and the protons of the CH₂OH group would correlate with the corresponding carbon signal.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY is particularly powerful for determining stereochemistry. In this compound, NOESY could reveal spatial relationships between the hydroxymethyl group and the protons on the cyclobutene (B1205218) ring, helping to define the molecule's preferred conformation in solution.
Computational NMR Prediction and Validation
In modern structural elucidation, experimental NMR data is often complemented by computational predictions. Using methods like Density Functional Theory (DFT), the NMR chemical shifts (¹H and ¹³C) and coupling constants for a proposed structure can be calculated. These predicted spectra can then be compared against the experimental data. A strong correlation between the predicted and observed spectra provides a high degree of confidence in the structural assignment. While a specific predicted spectrum for this compound is not publicly available, databases like the Natural Products Magnetic Resonance Database (NP-MRD) offer predicted spectra for a vast range of organic molecules, illustrating the utility of this approach. np-mrd.orgnp-mrd.org
| Atom Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 1 | CH | ~2.8 - 3.2 | ~40 - 45 |
| 2 | CH | ~5.9 - 6.2 | ~135 - 140 |
| 3 | CH | ~5.9 - 6.2 | ~135 - 140 |
| 4 | CH₂ | ~2.2 - 2.6 | ~30 - 35 |
| 5 (CH₂OH) | CH₂ | ~3.5 - 3.8 | ~65 - 70 |
| 6 (OH) | OH | Variable (depends on concentration and solvent) | - |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. Another key feature would be the C=C stretching vibration of the cyclobutene ring, expected to appear around 1550-1600 cm⁻¹. The strained nature of the four-membered ring may shift this value slightly compared to a non-cyclic alkene. The C-O stretching vibration would be observed in the 1000-1200 cm⁻¹ region.
Raman spectroscopy provides complementary information. While the polar O-H bond gives a strong signal in the IR spectrum, the relatively non-polar C=C double bond of the alkene is expected to produce a strong and sharp signal in the Raman spectrum. researchgate.net This makes Raman spectroscopy particularly useful for confirming the presence of the carbon-carbon double bond within the cyclobutene ring.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|---|
| O-H Stretch | Alcohol | 3200 - 3600 (broad) | IR |
| =C-H Stretch | Alkene | 3000 - 3100 | IR, Raman |
| C-H Stretch | Alkane | 2850 - 3000 | IR, Raman |
| C=C Stretch | Alkene | 1550 - 1600 | Raman (strong), IR (weak/medium) |
| C-O Stretch | Alcohol | 1000 - 1200 | IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the carbon-carbon double bond within the cyclobutene ring. This double bond gives rise to a π → π* electronic transition, which is expected to result in an absorption maximum (λ_max) in the ultraviolet region, likely below 200 nm. The strained nature of the cyclobutene ring can influence the energy of this transition compared to unstrained alkenes. The alcohol group itself does not absorb significantly in the typical UV-Vis range.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound (C₅H₈O), high-resolution mass spectrometry would confirm its exact molecular weight of 84.12 g/mol . nih.gov
The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺˙) at m/z = 84. Subsequent fragmentation would be expected to follow several pathways characteristic of cyclic alcohols and alkenes. Common fragmentation patterns would include:
Loss of a water molecule (H₂O): A peak at m/z = 66 (M-18).
Loss of the hydroxymethyl radical (•CH₂OH): A peak at m/z = 53 (M-31).
Ring cleavage: The strained cyclobutene ring can undergo various cleavage patterns, leading to a complex series of smaller fragment ions.
| m/z | Fragment | Description |
|---|---|---|
| 84 | [C₅H₈O]⁺˙ | Molecular Ion (M⁺˙) |
| 66 | [C₅H₆]⁺˙ | Loss of H₂O |
| 53 | [C₄H₅]⁺ | Loss of •CH₂OH |
| 39 | [C₃H₃]⁺ | Cyclopropenyl cation, a common fragment from cyclic systems |
Applications of Cyclobut 2 En 1 Yl Methanol and Its Derivatives in Complex Molecule Synthesis
As a Building Block for Natural Product Synthesis
Cyclobutane (B1203170) and cyclobutene (B1205218) moieties are integral structural motifs in a wide array of biologically active natural products, including terpenoids, alkaloids, and steroids. rsc.org The synthesis of these complex molecules often presents significant challenges due to their highly functionalized and stereochemically rich structures. researchgate.net Derivatives of (Cyclobut-2-en-1-yl)methanol serve as crucial intermediates in synthetic strategies aimed at these targets. The [2+2] cycloaddition reaction is a primary and frequently utilized method for constructing the core cyclobutane ring found in these natural products. nih.gov
The strategic application of C–H functionalization logic has also emerged as a powerful approach for accessing pseudodimeric cyclobutane natural products. nih.govacs.org This method challenges traditional synthetic disconnections by using C–H bonds as latent functional groups, offering benefits in terms of step economy and redox efficiency. nih.gov The development of new synthetic strategies for forging these four-membered rings has been a major focus in the last decade, enabling the synthesis of numerous complex natural products. rsc.org
Table 1: Examples of Natural Product Classes Containing Cyclobutane Rings
| Natural Product Class | Representative Examples |
| Terpenoids | (+)-α-Pinene, β-Pinene |
| Alkaloids | Piperarborenines, Grandilodine C |
| Steroids | Withasomnine |
| Other | Dictazoles, (±)-Lindleyanin |
In the Construction of Complex Carbocyclic and Heterocyclic Systems
The high ring strain of the cyclobutene ring in this compound derivatives makes it an excellent precursor for constructing more elaborate molecular architectures. Ring-opening and ring-expansion reactions allow for the transformation of the four-membered ring into larger, more complex carbocyclic and heterocyclic systems.
Fused and bridged bicyclic ring systems are common structural features in biologically important molecules. nih.gov Traditionally, their synthesis involves stepwise ring formation or cycloaddition reactions like the Diels-Alder reaction. nih.gov An innovative and complementary approach involves the deconstructive "cut-and-sew" strategy, which utilizes the C–C bond activation of cyclobutanone derivatives. nih.gov This method involves the oxidative addition of a transition metal into a C–C bond of the cyclobutanone, followed by an intramolecular insertion of a tethered unsaturated moiety, leading to diverse fused and bridged scaffolds. nih.gov
Intramolecular Michael-type reactions of in-situ generated vinylnitroso compounds, which can be derived from cyclobutane precursors, provide another novel route to highly functionalized bridged and fused ring systems. nih.gov This methodology has been successfully used to prepare a variety of carbobicyclic compounds, including [3.2.1]-, [2.2.2]-, and [2.2.1]-bridged systems. nih.gov
The strategic use of cyclobutane derivatives extends to the synthesis of intricate polycyclic frameworks. For instance, a visible-light-mediated, metal-free photosensitized energy transfer strategy for the [2+2] cycloaddition of coumarins with various olefins has been developed to generate cyclobutane-fused chromones. acs.org This methodology was instrumental in the seven-step total synthesis of the natural product (±)-lindleyanin, which features a complex 5/6/4/6/6/5-fused polycyclic system. acs.org Such strategies highlight the utility of cyclobutane-forming reactions in building complex molecular architectures that are prevalent in natural products and medicinally relevant compounds.
Role in the Synthesis of Functionalized Organic Molecules
This compound and its derivatives are valuable starting materials for creating a wide range of functionalized organic molecules. The hydroxyl group provides a convenient handle for introducing other functionalities, while the double bond and the strained ring offer multiple sites for chemical modification.
A novel radical cascade strategy has been developed for the synthesis of highly functionalized cyclobutenes directly from simple cyclobutanes. nih.gov This copper-catalyzed process involves the cleavage of multiple C–H bonds and the formation of new C–N, C–S, or C–Br bonds, efficiently producing diaminated, disulfonylated, and tribrominated cyclobutene derivatives. nih.gov Furthermore, concise synthetic routes have been established to produce functionalized cyclobutene analogues for applications in bioorthogonal chemistry, such as tetrazine ligation. mdpi.com These methods demonstrate the versatility of the cyclobutene scaffold in preparing molecules with tailored properties and functionalities.
Table 2: Functionalization of Cyclobutene Derivatives
| Reaction Type | Reagents/Catalysts | Functional Groups Introduced | Reference |
| Radical Cascade | Copper catalyst, NFSI (oxidant) | Diaminated, Disulfonylated, Tribrominated | nih.gov |
| Nucleophilic Substitution | Potassium tert-butoxide, Thiophenols | Arylthio groups | mdpi.com |
| C-H Functionalization | Palladium catalysts, Directing groups | Aryl, Alkyl groups | nih.gov |
Polymerization Studies Involving Cyclobutene Moieties
The strained nature of the cyclobutene ring makes it an ideal monomer for Ring-Opening Metathesis Polymerization (ROMP). nih.gov This powerful polymerization technique uses transition metal catalysts, such as Grubbs catalysts, to open the cyclic olefin and form linear polymers with the double bonds retained in the polymer backbone. nih.gov
Studies have shown that cyclobutene derivatives readily undergo ROMP at low temperatures (e.g., 0 °C in THF) in the presence of a first-generation Grubbs catalyst. nih.gov This reactivity can be selective; under these conditions, the cyclobutene moiety can be polymerized while other less strained olefins, like norbornene, remain intact. nih.gov This selectivity allows for the synthesis of complex polymer architectures, such as norbornene-appended polycyclobutenes. nih.gov
Beyond ROMP, cyclobutane-based polymers can also be synthesized via [2+2] photopolymerization. nih.gov This method has been used to prepare structurally complex truxinate cyclobutane polyesters. The efficiency of this process can be significantly improved by using a continuous flow reactor, which decreases reaction times and increases polymer molecular weight compared to batch reactions. nih.gov
Future Perspectives and Emerging Research Directions
Development of Novel Catalytic Systems for Stereoselective Transformations
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. For (cyclobut-2-en-1-yl)methanol, which possesses a stereocenter, the development of novel catalytic systems for stereoselective transformations is a major research focus.
Recent advancements have seen the rise of iodonitrene chemistry for the highly stereoselective synthesis of substituted cyclobutane (B1203170) derivatives from pyrrolidines. acs.org This method has shown excellent functional group compatibility and has been instrumental in the formal synthesis of natural products like piperarborenine B. acs.org The proposed mechanism, involving a 1,4-biradical intermediate, opens avenues for further exploration into controlling the stereochemical outcome of such reactions. acs.org
Future research will likely focus on:
Asymmetric Catalysis: Designing chiral catalysts, including transition metal complexes and organocatalysts, to control the facial selectivity of reactions involving the cyclobutene (B1205218) double bond.
Enzyme-Catalyzed Reactions: Harnessing the exquisite selectivity of enzymes for the kinetic resolution of racemic this compound or for the enantioselective synthesis of its derivatives.
Photocatalysis: Utilizing visible-light photocatalysis to drive stereoselective [2+2] cycloadditions and other transformations, offering a green and efficient alternative to traditional methods. acs.orgacs.org
A summary of recent research in stereoselective transformations is presented in the table below.
| Transformation | Catalyst/Reagent | Key Feature |
| Pyrrolidine (B122466) to Cyclobutane | Iodonitrene | High Stereoselectivity |
| Intramolecular [2+2] Cycloaddition | Thioxanthone (photosensitizer) | Visible-light mediated, high yield |
Integration with Flow Chemistry and Sustainable Synthesis Methods
The principles of green chemistry are increasingly guiding synthetic strategies, and the integration of this compound chemistry with flow technologies and sustainable methods is a promising frontier. Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and scalability. researchgate.netnih.govmdpi.com
A continuous flow synthesis of functionalized cyclobutenes has been developed, which involves the flash generation of highly reactive lithium ynolates. rsc.org This method avoids cryogenic temperatures and is highly reproducible, making it suitable for practical applications. rsc.org The use of flow reactors can also decrease reaction times and improve polymer molecular weight and dispersity in the synthesis of cyclobutane-containing polymers. nih.gov
Future research directions in this area include:
Telescoped Reactions: Designing multi-step syntheses in a continuous flow setup, minimizing purification steps and solvent waste.
Renewable Feedstocks: Investigating the synthesis of this compound and its precursors from biomass-derived starting materials.
Greener Solvents: Exploring the use of more environmentally benign solvents, such as water or supercritical fluids, in reactions involving the cyclobutene moiety.
The benefits of flow chemistry in sustainable synthesis are highlighted in the following table.
| Feature | Advantage in Flow Chemistry |
| Safety | Better control over reaction parameters |
| Scalability | Easier to scale up than batch reactions |
| Efficiency | Reduced reaction times and waste |
Exploration of New Reactivity Modes for the Cyclobutene-Methanol Moiety
The unique combination of a strained double bond and a primary alcohol in this compound provides a rich platform for discovering new chemical transformations. While ring-opening and cycloaddition reactions are well-documented, there is still much to explore.
One area of interest is the use of cyclobutene analogs of fatty acids as reactive coatings and bioconjugate linkers. unl.edu The cyclobutene/tetrazine "click" reaction is a powerful tool for selectively modifying proteins. unl.edu
Future research will likely uncover:
Novel Ring-Opening Cascades: Designing reactions where the relief of ring strain drives a series of subsequent bond-forming events, leading to complex molecular scaffolds in a single step.
Metal-Catalyzed Cross-Coupling Reactions: Developing new methods to functionalize the cyclobutene ring through C-H activation or by converting the hydroxyl group into a suitable leaving group for cross-coupling.
Electro- and Photochemical Transformations: Investigating the behavior of the cyclobutene-methanol moiety under electrochemical or photochemical conditions to access unique reactive intermediates and reaction pathways. acs.org
Advanced Computational Methodologies for Predictive Design
In silico methods are becoming indispensable tools in modern chemical research. Computational chemistry can provide deep insights into reaction mechanisms, predict the outcomes of reactions, and guide the design of new catalysts and substrates.
For instance, computational studies can help to understand the dynamics of mechanochemical ring-opening reactions of cyclobutane mechanophores, which proceed through a 1,4-diradical intermediate. duke.edu This knowledge is crucial for designing stress-responsive polymers with tailored properties. duke.edu
Future applications of computational methodologies in this field will involve:
Mechanism Elucidation: Using density functional theory (DFT) and other high-level computational methods to map out the potential energy surfaces of reactions involving this compound, providing a detailed understanding of the reaction pathways and transition states.
Catalyst Design: Employing computational screening to identify promising catalyst candidates for specific stereoselective transformations, accelerating the discovery process.
Predictive Modeling: Developing machine learning models trained on experimental data to predict the reactivity and properties of new cyclobutene derivatives, enabling the rational design of molecules with desired functions.
Potential for Material Science Applications Beyond Prohibited Areas
The ability of the cyclobutene ring to undergo controlled ring-opening and polymerization makes it an attractive building block for the synthesis of advanced materials. While the focus of this article is on the chemical compound itself, it is important to acknowledge the potential for its application in material science.
Cyclobutane-containing polymers are of interest for the development of sustainable polyesters and polyamides. nih.gov The [2+2] photopolymerization of diolefinic monomers is an appealing approach for constructing these materials. acs.org Furthermore, stress-responsive polymers containing cyclobutane core mechanophores have been developed, which can undergo constructive transformations in response to mechanical force. duke.edu
Future research in material science could explore:
Smart Polymers: Designing polymers incorporating the this compound moiety that can respond to external stimuli such as light, heat, or pH, leading to applications in drug delivery, sensors, and self-healing materials.
Functional Coatings: Developing cross-linked polymer networks from this compound derivatives for use as durable and functional coatings with tailored surface properties.
High-Performance Materials: Investigating the incorporation of the rigid cyclobutane unit into polymer backbones to enhance thermal stability and mechanical strength.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
